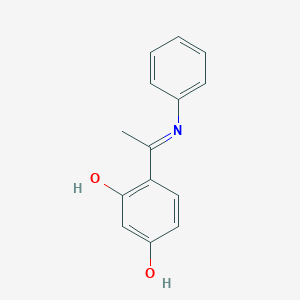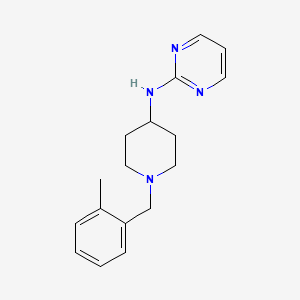
2-((1-(o-Methylbenzyl)-4-piperidyl)amino)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-(o-Methylbenzyl)-4-piperidyl)amino)pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a piperidyl group and an o-methylbenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(o-Methylbenzyl)-4-piperidyl)amino)pyrimidine typically involves the reaction of a pyrimidine derivative with a piperidine derivative. One common method involves the nucleophilic substitution reaction between 2-chloropyrimidine and 1-(o-methylbenzyl)-4-piperidylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-((1-(o-Methylbenzyl)-4-piperidyl)amino)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogen atoms can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Nucleophiles like amines, thiols; bases like potassium carbonate
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce fully hydrogenated derivatives.
Scientific Research Applications
2-((1-(o-Methylbenzyl)-4-piperidyl)amino)pyrimidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((1-(o-Methylbenzyl)-4-piperidyl)amino)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-((1-Benzyl-4-piperidyl)amino)pyrimidine
- 2-((1-(p-Methylbenzyl)-4-piperidyl)amino)pyrimidine
- 2-((1-(m-Methylbenzyl)-4-piperidyl)amino)pyrimidine
Uniqueness
2-((1-(o-Methylbenzyl)-4-piperidyl)amino)pyrimidine is unique due to the presence of the o-methylbenzyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets or alter its pharmacokinetic properties compared to similar compounds.
Properties
CAS No. |
76167-65-2 |
|---|---|
Molecular Formula |
C17H22N4 |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
N-[1-[(2-methylphenyl)methyl]piperidin-4-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C17H22N4/c1-14-5-2-3-6-15(14)13-21-11-7-16(8-12-21)20-17-18-9-4-10-19-17/h2-6,9-10,16H,7-8,11-13H2,1H3,(H,18,19,20) |
InChI Key |
NGZJGDIXFLEZSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2CCC(CC2)NC3=NC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1,2-Bis(4-methoxyphenyl)butyl]-N'-butylthiourea](/img/structure/B14437816.png)

![1-Fluorobicyclo[1.1.1]pentane](/img/structure/B14437837.png)

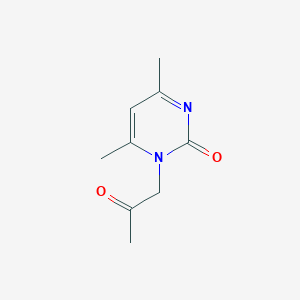


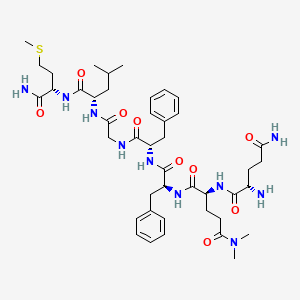
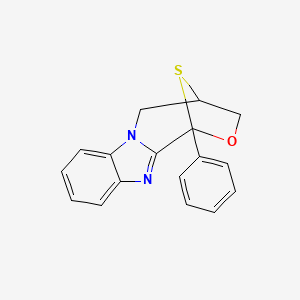
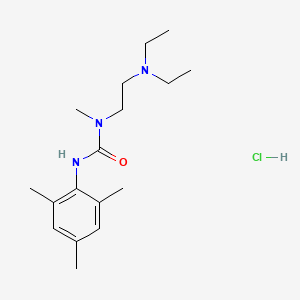
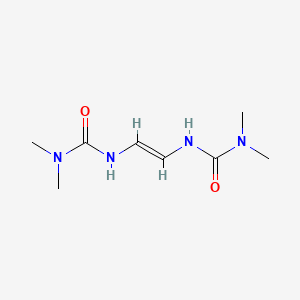
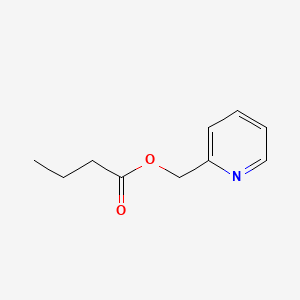
![Methyl [(3,5-dinitrophenyl)methyl]carbamate](/img/structure/B14437890.png)
